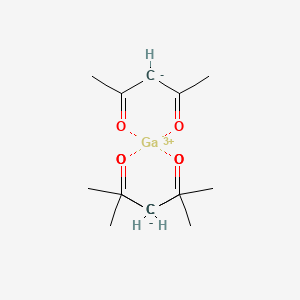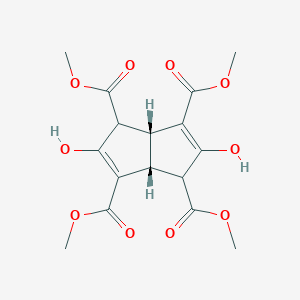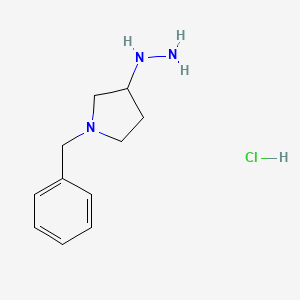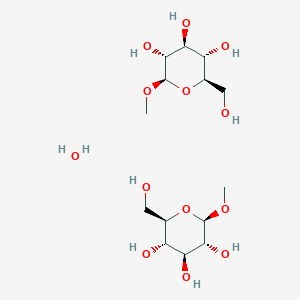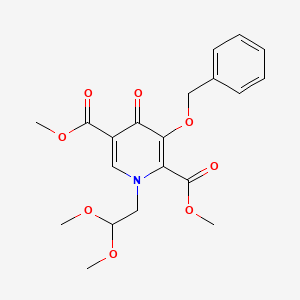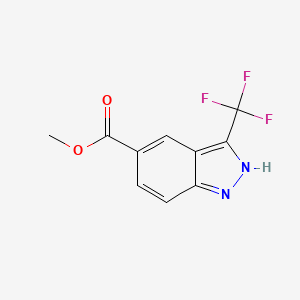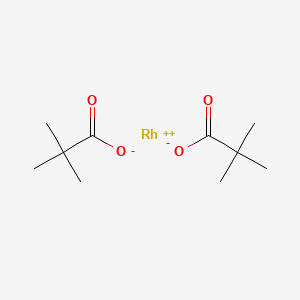
Rhodium(II)dipivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(II)dipivalate, also known as Tetrakis(trimethylacetato)dirhodium, is a coordination compound featuring two rhodium atoms bridged by four pivalate (trimethylacetate) ligands. This compound is part of the broader class of rhodium(II) carboxylates, which are known for their distinctive paddlewheel structure. This compound is recognized for its stability and versatility in various catalytic applications, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rhodium(II)dipivalate is typically synthesized through the reaction of rhodium(III) chloride with pivalic acid in the presence of a base. The reaction proceeds as follows:
2RhCl3+4C5H9COOH+2NaOH→Rh2(O2CCMe3)4+6NaCl+2H2O
The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in inert atmospheres to prevent oxidation and contamination.
Analyse Chemischer Reaktionen
Types of Reactions: Rhodium(II)dipivalate undergoes various types of reactions, including:
Carbene Transfer Reactions: It acts as a catalyst in carbene transfer reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to its catalytic applications.
Common Reagents and Conditions:
Carbene Transfer: Common reagents include diazo compounds, which decompose in the presence of this compound to form carbenes.
Oxidation-Reduction: Reagents such as hydrogen peroxide or molecular oxygen can be used under controlled conditions.
Major Products:
Carbene Transfer: The major products are typically cyclopropanes, cyclopropenes, and other carbene-derived structures.
Oxidation-Reduction: Products vary depending on the specific reaction but can include oxidized or reduced organic molecules.
Wissenschaftliche Forschungsanwendungen
Rhodium(II)dipivalate has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cyclopropanation and C-H activation reactions.
Medicine: Research is ongoing into its use as an anticancer agent, leveraging its ability to interact with DNA and other biomolecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Wirkmechanismus
The mechanism of action of Rhodium(II)dipivalate primarily involves its role as a catalyst. The compound’s unique paddlewheel structure allows it to stabilize reactive intermediates, such as carbenes, facilitating their transfer to substrates. This stabilization is achieved through coordination of the reactive intermediates to the rhodium centers, which lowers the activation energy of the reaction.
Molecular Targets and Pathways:
Carbene Transfer: The rhodium centers coordinate with diazo compounds, leading to the formation of carbenes that can then react with various substrates.
DNA Interaction: In medicinal applications, this compound can interact with DNA, potentially leading to the inhibition of DNA replication and cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Rhodium(II)acetate: Known for its use in cyclopropanation reactions.
Rhodium(II)butyrate: Similar to Rhodium(II)dipivalate but with different solubility and stability profiles.
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoate;rhodium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O2.Rh/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEUISIISWYWGU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate](/img/structure/B8113348.png)
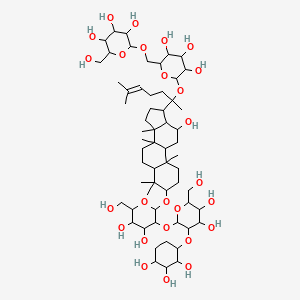
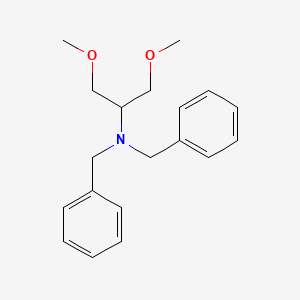
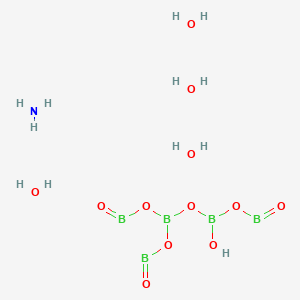
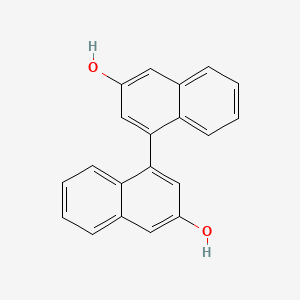
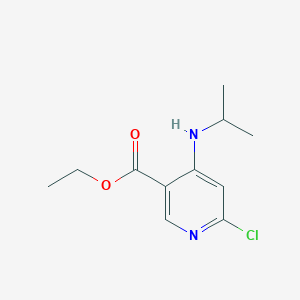
![tert-Butyl (3aS,8aR)-6-oxo-3a-phenyloctahydropyrrolo[2,3-c]azepine-1(2H)-carboxylate](/img/structure/B8113386.png)
